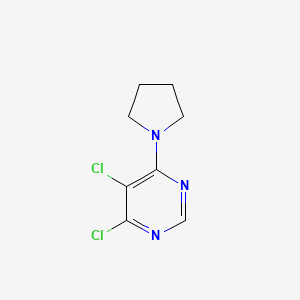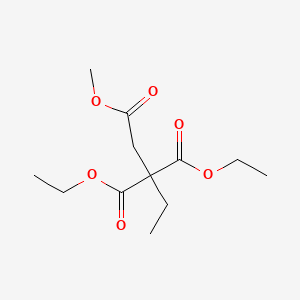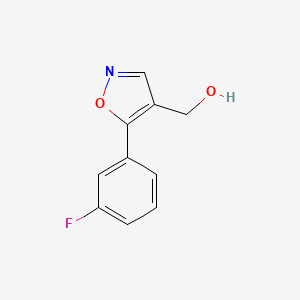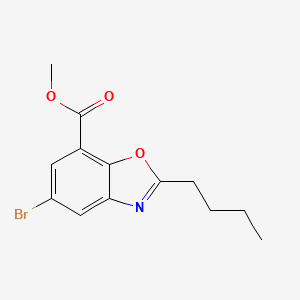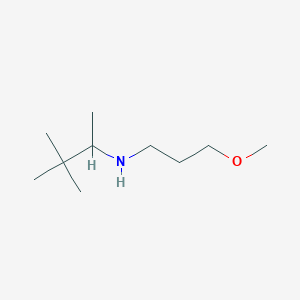
(3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine
Vue d'ensemble
Description
The compound (3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine is a type of amine, which is a class of organic compounds that contain a basic nitrogen atom with a lone pair . The specific structure of this compound includes a 3,3-dimethylbutan-2-yl group and a 3-methoxypropyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of(3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine can be inferred from its name. It contains a 3,3-dimethylbutan-2-yl group and a 3-methoxypropyl group attached to a nitrogen atom . The exact molecular weight and other specific structural details are not provided in the search results.
Applications De Recherche Scientifique
Thermal Latency in Polymerization
(Sang-Do Lee, F. Sanda, & T. Endo, 1997) explored the structure-activity relationship of aminimides, including compounds related to (3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine, in the polymerization of epoxides. These compounds serve as thermally latent initiators, demonstrating significant thermal latency, essential for controlled polymerization processes.
Surface Modification and Silica Interaction
The study on the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane with silica surfaces by (White & Tripp, 2000) provides insights into how similar amines interact with silica surfaces. This research is crucial for understanding surface modifications and applications in material science.
Organometallic Chemistry and Polymer Synthesis
(G. Dozzi, C. Busetto, T. Salvatori, & S. Cucinella, 1980) investigated the synthesis of poly(N-alkyliminoalanes) using dimethylamino- or methoxy-propylamines. This research contributes to the field of organometallic chemistry and polymer synthesis, highlighting the versatility of amines in creating complex structures.
Catalytic Applications in Organic Synthesis
The catalytic activities of similar amines in dynamic kinetic resolution (DKR) processes were demonstrated by (Martijn A. J. Veld, K. Hult, A. Palmans, & E. W. Meijer, 2007). This study underscores the importance of these amines in facilitating organic transformations, essential for synthesizing enantiomerically pure compounds.
Fluorescent Protecting Groups for Amines
(P. Kuo & Ding-Yah Yang, 2008) developed a fluorescent protecting group for primary amines based on 3-acetyl-4-methoxy-7-N,N-dimethylaminocoumarin, demonstrating the role of similar amines in facilitating fluorescence-based analytical techniques.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-9(10(2,3)4)11-7-6-8-12-5/h9,11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSKYDQSDXLAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



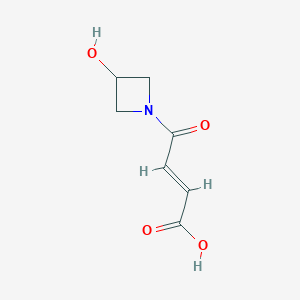

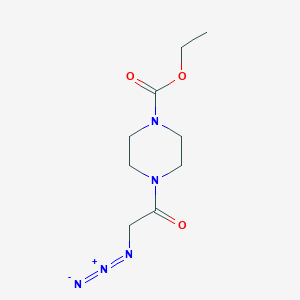
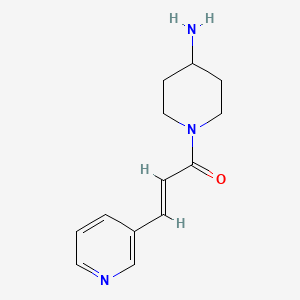
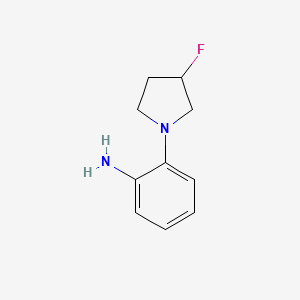
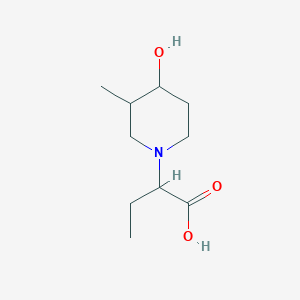
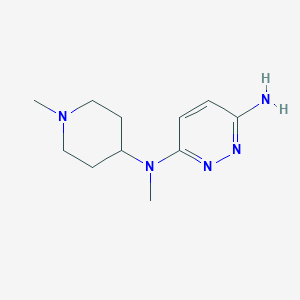
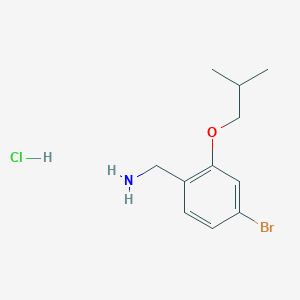
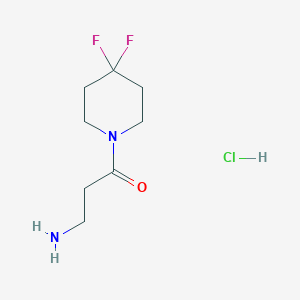
![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)
